PEG24 Linker Mitigates High DAR-Induced Clearance in ADC Pharmacokinetics vs. Non-PEGylated and PEG4 Linkers
The incorporation of a discrete PEG24 unit into an auristatin drug-linker has been shown to greatly diminish the impact of high drug loading (DAR8) on ADC plasma pharmacokinetics. In a direct head-to-head comparison within the same study, PEG24-containing ADCs demonstrated significantly reduced clearance and improved exposure compared to non-PEGylated or shorter PEG4 linkers [1][2]. Specifically, the extent of PEGylation, with PEG24 being optimal, directly impacts conjugate PK properties, biodistribution, antitumor activity, and tolerability [2].
| Evidence Dimension | Impact on ADC Plasma Pharmacokinetics (Clearance) at High DAR8 |
|---|---|
| Target Compound Data | Significantly diminished impact; slower clearance and improved plasma exposure [1] |
| Comparator Or Baseline | Non-PEGylated linker and PEG4 linker: Accelerated clearance and poor PK at high DAR8 [1] |
| Quantified Difference | Not numerically specified in abstract, but described as a 'greatly diminished' impact on PK, with slower clearance. |
| Conditions | Auristatin drug-linkers conjugated to antibodies at DAR8; plasma pharmacokinetics in mouse models. |
Why This Matters
This evidence directly demonstrates that Mal-PEG24-acid, by virtue of its PEG24 spacer, enables the development of high DAR ADCs with viable in vivo PK, a key limitation of many earlier linker technologies.
- [1] Burke, P. J., Hamilton, J. Z., Jeffrey, S. C., Hunter, J. H., Cochran, J. H., Chemuturi, N., Anderson, M. E., Senter, P. D., & Lyon, R. P. (2016). Abstract 2956: Optimal PEGylation of an auristatin linker provides ADCs with improved pharmacological properties. Cancer Research, 76(14_Supplement), 2956-2956. View Source
- [2] Burke, P. J., Hamilton, J. Z., Jeffrey, S. C., Hunter, J. H., Cochran, J. H., Chemuturi, N., Anderson, M. E., Senter, P. D., & Lyon, R. P. (2016). Abstract 1786: Development and pharmacological properties of PEGylated glucuronide-auristatin linkers. Cancer Research, 76(14_Supplement), 1786-1786. View Source
